molecular formula C11H10FeO B1581853 Ferrocenecarboxaldehyde CAS No. 12093-10-6

Ferrocenecarboxaldehyde

Cat. No. B1581853
CAS RN: 12093-10-6
M. Wt: 214.04 g/mol
InChI Key: HEWFKXVSWQSSAT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferrocenecarboxaldehyde (FCA) is an organometallic compound that is widely used in scientific research and laboratory experiments. It is a colorless and odorless liquid that is composed of ferrocene, a cyclopentadienyl-based ligand, and aldehyde. FCA is a versatile compound that is used in various applications, such as organic synthesis, catalysis, and biochemistry. It is also used for its unique properties, such as its high reactivity, low toxicity, and its ability to act as a reducing agent.

Scientific Research Applications

1. Environmental Applications

Ferrocenecarboxaldehyde shows potential in environmental applications. Arshadi et al. (2013) report its use in removing methyl orange from aqueous solutions when heterogenized over nano-size SiO2–Al2O3 mixed-oxides. This study highlights its effectiveness as an adsorbent due to the active sites formed by Fe3+ ions at the surface of the nano-adsorbent, contributing to the spontaneous and endothermic nature of the adsorption process (Arshadi, Vahid, Salvacion, & Soleymanzadeh, 2013).

2. Catalysis

In catalysis, Zhang et al. (2018) describe how ferrocenecarboxaldehyde can be used to modify iron-based metal-organic frameworks (MOFs), enhancing their ability to activate Oxone for pollutant degradation in water. This modification provides more catalytic sites for Oxone activation, making it a promising catalyst for environmental applications (Zhang, Yang, Tong, & Lin, 2018).

3. Biosensors

Ferrocenecarboxaldehyde is also utilized in the development of biosensors. Yang et al. (2007) synthesized ferrocene-branched chitosan derivatives using ferrocenecarboxaldehyde, which demonstrated excellent redox activity and efficiency in immobilizing glucose oxidase (GOD) on electrodes. This development is significant for creating reagentless glucose biosensors (Yang, Zhou, & Sun, 2007).

4. Organometallic Chemistry

Ferrocenecarboxaldehyde plays a role in organometallic chemistry as well. García et al. (2007) developed a high-yielding route to synthesize racemic 2-substituted ferrocenecarboxaldehydes, providing a straightforward method for creating various ferrocene derivatives (García, Moyano, & Rosół, 2007).

5. DNA Research

In DNA research, Xu et al. (2000) used a ferrocenecarboxaldehyde labeled DNA probe to study DNA damage and protection. This innovative approach utilized the electrochemically active reagent for binding to DNA and enabled the detection of DNA damage and protection efficiency (Xu, Cai, He, & Fang, 2000).

properties

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5,7H;1-5H;/q;-1;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWFKXVSWQSSAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.C1=CC(=C[O-])C=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FeO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferrocenecarboxaldehyde (8CI)

CAS RN

12093-10-6
Record name Ferrocenecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012093106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrocenecarboxaldehyde
Reactant of Route 2
Ferrocenecarboxaldehyde
Reactant of Route 3
Ferrocenecarboxaldehyde
Reactant of Route 4
Ferrocenecarboxaldehyde
Reactant of Route 5
Ferrocenecarboxaldehyde
Reactant of Route 6
Ferrocenecarboxaldehyde

Citations

For This Compound
2,250
Citations
JF Price, RP Baldwin - Analytical Chemistry, 1980 - ACS Publications
… ferrocenecarboxaldehyde was placed in the analyte solution. … that the quantity of ferrocenecarboxaldehyde-allylamine … : the concentration of ferrocenecarboxaldehyde in the …
Number of citations: 115 pubs.acs.org
R Subramanian, C Karunatilaka, RO Schock… - The Journal of …, 2005 - pubs.aip.org
Gas-phase structural parameters for ferrocenecarboxaldehyde have been determined using Fourier transform microwave spectroscopy. Rotational transitions due to a-, b-, and c-type …
Number of citations: 7 pubs.aip.org
RS Herrick, CJ Ziegler, M Precopio, K Crandall… - Journal of …, 2008 - Elsevier
… (pip) 2 , with a slight excess of ferrocenecarboxaldehyde and 2-(… using ethylenediamine and ferrocenecarboxaldehyde in the … A 2-pyridyl hydrazone of ferrocenecarboxaldehyde was …
Number of citations: 16 www.sciencedirect.com
L Verbit, HR Halbert - Molecular Crystals and Liquid Crystals, 1975 - Taylor & Francis
The state of ferrocenecarboxaldehyde between 43.5 and 123.5 has been characterized as a non-birefringent, highly viscous phase having the following enthalpies and entropies of …
Number of citations: 21 www.tandfonline.com
J Lasri, MM Aly, NE Eltayeb, BA Babgi - Journal of Molecular Structure, 2018 - Elsevier
9-Fluorenone azine 2a and benzophenone azine 2b were synthesized, respectively, by treatment of 9-fluorenone hydrazone 1a or benzophenone hydrazone 1b with FeCl 3 in …
Number of citations: 22 www.sciencedirect.com
G Huang, Q Song, Y Ma - Synthesis and Reactivity in Inorganic and …, 2001 - Taylor & Francis
A new chelating ligand, ferrocenecarboxaldehyde 2,4-dich lorobenzoylhydrazone (HFdcbh), and seven metal complexes, M(Fdcbh) 2 [M˭Co(II), Ni(II), Cu(II), Hg(II)] and Ln(HFdcbh)Cl …
Number of citations: 13 www.tandfonline.com
AF Neto, J Miller, VF Andrade… - Zeitschrift für …, 2002 - Wiley Online Library
… ferrocenecarboxaldehyde precipitates as a solid and not as an oil, eliminating the second solvent extraction used in the classical procedure [7]. We prepared ferrocenecarboxaldehyde I…
Number of citations: 26 onlinelibrary.wiley.com
ZI Niazimbetova, DH Evans, IA Guzei… - Journal of the …, 1999 - iopscience.iop.org
The addition of ferrocenecarboxaldehyde, 5, to nitromethane and nitroethane has been studied through the use of cathodically generated superoxide as an electrogenerated base to …
Number of citations: 14 iopscience.iop.org
G Ahumada, T Roisnel, C Manzur, D Carrillo… - Journal of …, 2013 - Elsevier
… In summary, we have shown that ferrocenecarboxaldehyde behaves differently from benzaldehydes through a new reaction with equimolar amount of 2,2,2-trimethoxy-4,5-dimethyl-1,3,2…
Number of citations: 3 www.sciencedirect.com
N Tajimi, H Sano, K Murase, KH Lee, H Sugimura - Langmuir, 2007 - ACS Publications
Monolayers attached to a Si(111) surface through Si−C−C or Si−O−C covalent bonds were prepared by the thermally activated reaction (150 C) of vinylferrocene (VFC) or …
Number of citations: 68 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.